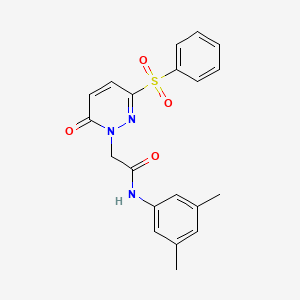

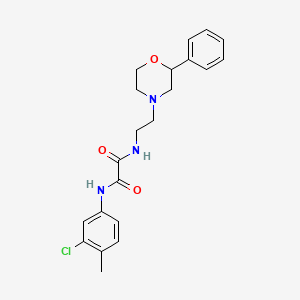

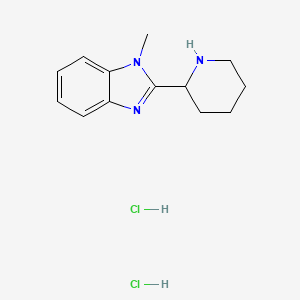

![molecular formula C24H27N5OS B2542988 7-(4-ethylphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021209-36-8](/img/structure/B2542988.png)

7-(4-ethylphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine family, which is known for its potential biological activity. The specific compound mentioned includes various functional groups such as an ethylthio group, a carboxamide moiety, and substituted phenyl rings. These structural features suggest that the compound could have interesting chemical properties and possibly biological activities.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[1,5-a]pyrimidine derivatives typically involves the condensation of 3-amino-1,2,4-triazole with various ketones or aldehydes. In the case of 5-aryl-substituted 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines, the condensation has been performed with β-dimethylaminopropiophenone hydrochlorides or crotophenone . The synthesis of the specific compound would likely follow a similar pathway, with modifications to incorporate the ethylthio and carboxamide groups.

Molecular Structure Analysis

The molecular structure of related compounds, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been characterized in different crystal environments . These structures exhibit hydrogen-bonding interactions and, in some cases, π-π stacking interactions, which contribute to their supramolecular architecture. For the compound , similar interactions could be expected, influencing its stability and reactivity.

Chemical Reactions Analysis

The reactivity of the 1,2,4-triazolo[1,5-a]pyrimidine core can be influenced by the substituents attached to it. The presence of an ethylthio group could make the compound a candidate for nucleophilic substitution reactions, while the carboxamide moiety might engage in amide bond formation or hydrolysis under certain conditions. The imine-enamine tautomerism observed in related compounds could also play a role in the chemical behavior of the compound, affecting its reactivity in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of hydrogen-bond donors and acceptors, as well as the potential for π-π stacking interactions, could affect its solubility and crystallization behavior. The steric and electronic factors of the substituents would also impact the compound's melting point, boiling point, and stability in various solvents. The analysis of related compounds has provided insights into the hydrogen-bonding energies and the overall stability of the molecular structure .

Applications De Recherche Scientifique

Tuberculostatic Activity

Structural analogs of this compound have been synthesized and evaluated for their tuberculostatic activity. A study conducted by Titova et al. (2019) explored the synthesis of various aromatic or hetaromatic aldehydes with β-dicarbonyl compounds and triazole or pyrazole amines. These compounds showed potential as antituberculous agents, highlighting the importance of structural analogs in developing new treatments for tuberculosis (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Synthetic Chemistry Applications

The synthesis and transformation of related triazolopyrimidine derivatives have been a focus of research due to their versatile chemical properties and potential biological activities. For example, the work by Khaligh et al. (2020) introduced an efficient additive for the synthesis of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, demonstrating the compound's significance in synthetic organic chemistry and potential in green chemistry practices (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of triazolopyrimidine derivatives. A study by Chauhan et al. (2019) synthesized a series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives. These compounds were characterized and evaluated for their antibacterial and antifungal activity, indicating the potential use of these derivatives in developing new antimicrobial agents (Chauhan & Ram, 2019).

Antitumor Activity

The compound and its analogs have shown promise in antitumor studies as well. Gomha et al. (2017) synthesized a novel triazolopyrimidine derivative that exhibited significant in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, suggesting its potential as a therapeutic agent in cancer treatment (Gomha, Muhammad, & Edrees, 2017).

Propriétés

IUPAC Name |

7-(4-ethylphenyl)-2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5OS/c1-5-17-11-13-18(14-12-17)21-20(22(30)26-19-10-8-7-9-15(19)3)16(4)25-23-27-24(31-6-2)28-29(21)23/h7-14,21H,5-6H2,1-4H3,(H,26,30)(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLQZXKRNNKGEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC)C)C(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-ethylphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

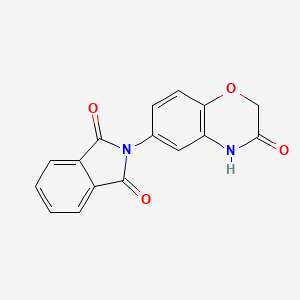

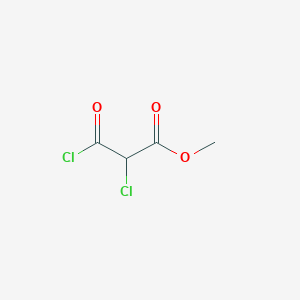

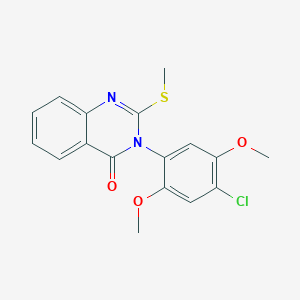

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2542917.png)

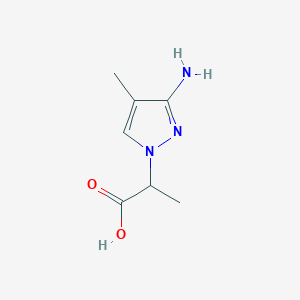

![N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2542919.png)